3-Chlorocoumarin

Beschreibung

Systematic Nomenclature and Molecular Formula

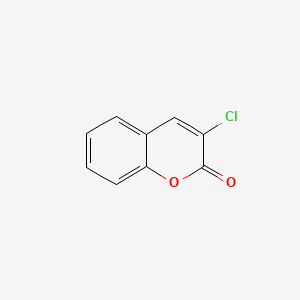

3-Chlorocoumarin is systematically named 3-chlorochromen-2-one under IUPAC nomenclature, reflecting its bicyclic chromenone core substituted with a chlorine atom at the 3-position. The molecular formula C₉H₅ClO₂ corresponds to a molecular weight of 180.59 g/mol, as confirmed by high-resolution mass spectrometry. Alternative designations include 3-Chloro-2H-chromen-2-one and Coumarin, 3-chloro-, with CAS Registry Number 92-45-5 . Its SMILES notation (ClC1=Cc2ccccc2OC1=O ) and InChIKey (CKCOPMSBJBNBCQ-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity.

Crystallographic Analysis and Stereoelectronic Properties

X-ray crystallography reveals that this compound crystallizes in a monoclinic system with space group I2/a and unit cell parameters a = 8.7694 Å, b = 9.6963 Å, c = 14.8577 Å, and β = 98.266°. The chlorine atom occupies a planar position within the chromenone framework, inducing a dihedral angle of 4.2° between the coumarin ring and the chlorinated benzene moiety. This slight distortion arises from steric interactions between the chlorine atom and adjacent oxygen lone pairs, as evidenced by electron density maps.

Stereoelectronic effects dominate the molecule’s reactivity. The C-Cl bond length measures 1.734 Å, shorter than typical C-Cl single bonds (1.80 Å), due to resonance stabilization from the conjugated π-system. Natural Bond Orbital (NBO) analysis indicates partial double-bond character between C3 and Cl, supported by hyperconjugation with the adjacent carbonyl group.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectra (400 MHz, DMSO-d₆) exhibit distinct signals for the aromatic protons:

- H4 at δ 8.21 ppm (doublet, J = 8.2 Hz)

- H5 at δ 7.68 ppm (triplet, J = 7.6 Hz)

- H6 at δ 7.43 ppm (doublet, J = 8.2 Hz).

The deshielded H4 proton adjacent to the carbonyl group reflects electron withdrawal by the chlorine atom. ¹³C NMR assigns the carbonyl carbon at δ 160.2 ppm, while C3 (chlorinated position) appears at δ 112.4 ppm due to electronegativity effects.

Table 3: Representative NMR Data

| Nucleus | δ (ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|---|

| ¹H | 8.21 | d (8.2 Hz) | H4 | |

| ¹H | 7.68 | t (7.6 Hz) | H5 | |

| ¹³C | 160.2 | - | C=O |

Infrared (IR) Absorption Fingerprinting

IR spectroscopy identifies key functional groups:

- A strong C=O stretch at 1725 cm⁻¹.

- C-Cl vibration at 750 cm⁻¹, characteristic of aromatic chlorides.

- Aromatic C-H bends between 850–650 cm⁻¹, consistent with monosubstituted benzene rings.

The absence of O-H stretches (2500–3300 cm⁻¹) confirms the lactone structure.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-TOF) yields a molecular ion peak at m/z 180.59 ([M]⁺), with major fragments including:

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level optimize the geometry, revealing a planar chromenone system with a HOMO-LUMO gap of 4.3 eV . The HOMO localizes on the chlorinated benzene ring, while the LUMO resides on the carbonyl group, explaining electrophilic reactivity at C3.

Table 4: DFT-Derived Electronic Properties

| Property | Value | Source |

|---|---|---|

| HOMO Energy | -6.12 eV | |

| LUMO Energy | -1.82 eV | |

| Dipole Moment | 3.45 Debye |

Molecular Orbital Configuration Analysis

Natural Population Analysis (NPA) assigns a partial charge of -0.32 e to the chlorine atom, indicating significant electron-withdrawing capacity. The carbonyl oxygen bears a charge of -0.45 e, facilitating nucleophilic attack in synthetic modifications. Frontier molecular orbital analysis predicts regioselectivity in reactions, aligning with experimental observations of preferential substitution at C4 and C7 positions.

Eigenschaften

IUPAC Name |

3-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCOPMSBJBNBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238817 | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-45-5 | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic Chlorination Using N-Chlorosuccinimide (NCS) in Organic Solvent

A more recent and regioselective approach involves the use of N-chlorosuccinimide (NCS) as a chlorine source in the presence of metal salt catalysts in organic solvents.

- Reaction Conditions :

- Coumarin derivatives are dissolved in an organic solvent such as acetonitrile.

- NCS is added as the chlorinating agent.

- Metal salt catalysts such as copper(II) chloride dihydrate (CuCl₂·2H₂O), zinc chloride (ZnCl₂), or aluminum chloride (AlCl₃) are used to promote regioselective chlorination.

- The mixture is refluxed at temperatures ranging from 82°C to 200°C for 8 to 45 hours.

- Typical Procedure Example :

- In a 25 mL three-necked flask with stirring and reflux condenser, 1 mmol coumarin (146 mg), 4 mmol CuCl₂·2H₂O (684 mg), 1 mmol ZnCl₂ (136 mg), and 2 mmol NCS (668 mg) are dissolved in 20 mL acetonitrile.

- The reaction is refluxed at 82°C for 16 hours.

- After cooling, the solvent is removed under vacuum, and the product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.

- Yields and Selectivity :

- Yields of 3-chlorocoumarin up to 95.5% have been reported.

- The method exhibits excellent regioselectivity for chlorination at the 3-position.

- Advantages :

- Mild reaction conditions.

- Easy control over reaction parameters.

- Low toxicity and simple post-reaction workup.

- Additional Notes :

- The method can be adapted to prepare 3,4-dichlorocoumarin by modifying catalyst and reaction time.

- The use of NCS avoids the direct handling of chlorine gas, improving safety.

This method is detailed in Chinese Patent CN105541772A and represents a modern, efficient synthetic route for this compound derivatives.

Comparative Summary Table of Preparation Methods for this compound

| Method | Chlorine Source | Catalyst/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Molten Coumarin Chlorination | Chlorine gas | No catalyst, solvent-free | ~Liquid phase (~100-150) | Variable (heat controlled) | High (not specified) | Simple, cost-effective, no solvent or catalyst | Requires handling chlorine gas, heat control |

| NCS with Metal Salt Catalysts | N-Chlorosuccinimide (NCS) | CuCl₂·2H₂O, ZnCl₂ or AlCl₃ in acetonitrile | 82 - 200 | 8 - 45 | Up to 95.5 | High regioselectivity, mild, safer than Cl₂ | Longer reaction time, requires purification |

| Perkin Condensation + Halogenation | Various halogenating agents | Acetic anhydride, triethylamine, microwave | 50 - 120 | 0.1 - 15 (microwave) | Moderate to High | Versatile, high yields for derivatives | Multi-step, indirect for this compound |

Detailed Research Findings and Notes

- Regioselectivity : The NCS method with metal salt catalysts shows excellent regioselectivity for 3-position chlorination, avoiding substitution at other positions on the coumarin ring.

- Reaction Control : The molten coumarin chlorination requires careful temperature control to maintain the liquid phase and avoid over-chlorination or polymerization.

- Safety and Environmental Considerations : Use of NCS avoids direct chlorine gas handling, reducing hazards. The solvent-based method allows easier control but generates solvent waste. The molten method is solvent-free but requires handling chlorine gas safely.

- Purification : Both methods typically require extraction and chromatographic purification to isolate pure this compound, with column chromatography using petroleum ether/ethyl acetate gradients being common.

- Catalyst Role : Metal salts such as CuCl₂ and ZnCl₂ act as Lewis acids to activate NCS and facilitate electrophilic chlorination at the desired position.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chlorocoumarin undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: It can be oxidized to form coumarin-3-carboxylic acid or reduced to form 3-chlorodihydrocoumarin.

Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products:

Substitution: 3-Aminocoumarin, 3-Thiocoumarin.

Oxidation: Coumarin-3-carboxylic acid.

Reduction: 3-Chlorodihydrocoumarin.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of 3-chlorocoumarin has been achieved through various methods, including:

- Condensation Reactions : Traditional methods involve the condensation of salicylaldehyde with chloroacetic acid, followed by cyclization to form this compound.

- Photochemical Methods : Recent advancements include photochemical reactions that yield this compound derivatives with enhanced properties .

These synthetic routes have been optimized to produce high yields and purity, facilitating further functionalization for specific applications.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Research indicates that this compound and its derivatives possess significant antibacterial and antifungal properties. For instance, studies show effectiveness against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism involves inducing apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy .

- Antioxidant Activity : this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing treatments for diseases linked to oxidative damage .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

- Drug Development : Its structural framework allows for modifications that can enhance its bioactivity against specific targets. For example, derivatives have been synthesized to improve selectivity and potency against cancer cells .

- Cosmetic Industry : Due to its antimicrobial properties, this compound is explored as an ingredient in cosmetic formulations to prevent microbial growth in products .

- Agricultural Uses : The compound has potential applications in agriculture as a natural pesticide due to its efficacy against plant pathogens .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various substituted coumarins, including this compound. Results indicated that it significantly inhibited the growth of E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound was shown to activate caspase pathways, leading to programmed cell death .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-Chlorocoumarin involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrases, which play a role in physiological processes like respiration and acid-base balance. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Coumarin Derivatives

3-Chlorocoumarin

- Key Route : Utilized as a starting material in palladium-catalyzed reactions. For example, coupling with phenylboronic acid using a Pd-salen catalyst in DMF:H₂O (1:1) at 110°C for 120 minutes yields 3-arylcoumarins with high efficiency .

3-Hydroxycoumarin (C₉H₆O₃, CAS 939-19-5)

- Key Route: Synthesized from salicylic aldehyde or 1-(2-hydroxyphenyl)ethanone via condensation or oxidation .

- Advantages : Simpler starting materials but may require multi-step procedures .

Hydroxy-3-phenylcoumarins (e.g., compounds 5–8)

- Key Route : Derived from 3-phenylcoumarin precursors via acetylation and hydrolysis .

- Yields : Lower yields reported for analogous Perkin reactions (e.g., 15–36% for 3-aryl derivatives) .

3-Cyanocoumarins

Physicochemical Properties

Table 2. Molecular Properties

Stability and Reactivity

- This compound: The C–Cl bond is reactive under palladium catalysis, enabling selective arylations .

- 3-Hydroxycoumarin : The hydroxyl group participates in hydrogen bonding, increasing thermal stability but reducing electrophilicity .

Biologische Aktivität

3-Chlorocoumarin is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a chlorine atom at the third position of the coumarin ring. The compound can be synthesized through various methods, including the reaction of salicylaldehyde with chloroacetic acid under acidic conditions. This synthesis has been optimized to improve yield and purity, making it accessible for biological evaluations.

1. Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-cancer properties. A study evaluating a series of 3-arylcoumarins, including this compound, found that these compounds effectively inhibited the proliferation of various cancer cell lines. Notably, the cytotoxic effects were assessed using the MTT assay, revealing that certain derivatives showed IC50 values in the low micromolar range against A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) cancer cell lines. For instance, one derivative exhibited an IC50 value of 12.2 µM against A549 cells, indicating potent anti-cancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative | A549 (Lung) | 12.2 |

| This compound Derivative | MDA-MB-231 (Breast) | 27.6 |

| This compound Derivative | PC3 (Prostate) | 18.2 |

2. Antioxidant Activity

In addition to its anti-cancer effects, this compound has shown promising antioxidant activity. A study reported that derivatives of chlorocoumarins demonstrated significant free radical scavenging abilities with IC50 values as low as 2.07 µM for certain compounds . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that it possesses antibacterial properties against various strains of bacteria, including those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Studies suggest that this compound induces cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer progression and inflammation, including monoamine oxidase (MAO) and carbonic anhydrases .

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels within cells, contributing to its antioxidant properties.

Study on Antitumor Activity

A comprehensive evaluation was conducted on a series of synthesized chlorocoumarins where their anti-tumor efficacy was tested on multiple cancer cell lines. The results highlighted that compounds with specific substitutions at positions C7 and C8 exhibited enhanced cytotoxicity compared to their parent structure .

Evaluation Against Mycobacterium tuberculosis

Another study focused on the anti-tuberculosis activity of derivatives based on this compound. Molecular docking studies indicated strong binding interactions with Mycobacterium tuberculosis targets, suggesting potential for further development as anti-TB agents .

Q & A

Q. How can researchers systematically review literature on this compound while avoiding bias?

- Methodological Answer : Use databases (SciFinder, Reaxys) with structured queries (e.g., "this compound AND synthesis NOT patent"). Screen abstracts via PRISMA guidelines. Critically appraise sources by evaluating journal impact factors, citation counts, and conflict-of-interest disclosures. Use Zotero or EndNote for citation management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.